

A Comparative Guide to the Physicochemical Properties and Analysis of Dichloronitroaniline Isomers

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Compound of Interest

Compound Name: **2,5-Dichloro-4-nitroaniline**

Cat. No.: **B1582098**

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For researchers, synthetic chemists, and professionals in drug development, the precise identification and differentiation of constitutional isomers are paramount. Subtle shifts in substituent positioning on an aromatic ring can dramatically alter a molecule's physicochemical properties, reactivity, and biological activity. This guide provides an in-depth comparative study of the six constitutional isomers of dichloronitroaniline, a class of compounds crucial as intermediates in the synthesis of dyes, agrochemicals, and pharmaceuticals.

This document moves beyond a simple data sheet, offering insights into the causal relationships between molecular structure and observable properties. We will explore their key physical characteristics, delve into spectroscopic and chromatographic methods for their differentiation, and provide a validated, step-by-step protocol for their analytical separation.

The Six Isomers: Structure and Nomenclature

Dichloronitroaniline ($C_6H_4Cl_2N_2O_2$) is an aromatic amine bearing two chlorine atoms and one nitro group on the benzene ring. The varied placement of these substituents gives rise to six unique constitutional isomers, each with a distinct chemical identity and CAS number for unambiguous identification.

Isomer Name	Structure
2,3-Dichloro-6-nitroaniline	<p>The image you are requesting does not exist or is no longer available.</p> <p>imgur.com</p>
2,4-Dichloro-6-nitroaniline	<p>The image you are requesting does not exist or is no longer available.</p> <p>imgur.com</p>
2,5-Dichloro-4-nitroaniline	<p>The image you are requesting does not exist or is no longer available.</p> <p>imgur.com</p>
2,6-Dichloro-4-nitroaniline	<p>The image you are requesting does not exist or is no longer available.</p> <p>imgur.com</p>
3,5-Dichloro-4-nitroaniline	<p>The image you are requesting does not exist or is no longer available.</p> <p>imgur.com</p>
4,5-Dichloro-2-nitroaniline	<p>The image you are requesting does not exist or is no longer available.</p> <p>imgur.com</p>

Comparative Physicochemical Properties

The interplay of steric and electronic effects from the chloro and nitro substituents results in distinct physical properties for each isomer. The melting point, for instance, is influenced not only by molecular weight but also by the efficiency of crystal lattice packing, which is dictated by molecular symmetry and intermolecular forces like hydrogen bonding. The table below summarizes key properties compiled from various sources, highlighting the variance across the isomeric series.

Property	2,3-Dichloro-6-nitroanili	2,4-Dichloro-6-nitroanili	2,5-Dichloro-4-nitroanili	2,6-Dichloro-4-nitroanili	3,5-Dichloro-4-nitroanili	4,5-Dichloro-2-nitroanili
	ne	ne	ne	ne	ne	ne
CAS Number	65078-77-5[1]	2683-43-4[2]	6627-34-5[3]	99-30-9	59992-52-8[4]	6641-64-1
Molecular Weight (g/mol)	207.01[1]	207.01[2]	207.01[3]	207.01	207.01[4]	207.01
Appearance	Solid	Yellow Solid[5]	Yellow Powder[3]	Yellow Crystalline Solid[6]	Solid	Light Yellow Solid Powder[7]
Melting Point (°C)	No data	101-103[2]	154-158[3]	190-192	No data	177-179[8]
Boiling Point (°C)	323.5 (at 760 mmHg)[9]	361.0 (rough est.) [10]	No data	130 (at 2 mmHg)[11]	No data	347.1 (at 760 mmHg)[7]
Solubility	No data	Practically insoluble in water	Soluble in EtOH[3]	Insoluble in water (6.3 mg/L)[12]	No data	Sparingly soluble in water[7]

Note: Data is compiled from multiple chemical supplier and database entries. "No data" indicates that reliable information was not found in the searched sources.

Spectroscopic Differentiation: A Fingerprint for Each Isomer

While mass spectrometry will yield an identical molecular ion peak for all isomers, techniques like NMR and IR spectroscopy provide the structural detail necessary for differentiation.

¹H NMR Spectroscopy

The chemical shift, multiplicity (splitting pattern), and coupling constants of the aromatic protons are uniquely determined by the substitution pattern.

- **Symmetry is Key:** Symmetrical isomers like 2,6-dichloro-4-nitroaniline and 3,5-dichloro-4-nitroaniline will exhibit simpler spectra. For 2,6-dichloro-4-nitroaniline, the two aromatic protons are chemically equivalent, producing a single signal (a singlet).
- **Asymmetric Patterns:** Asymmetric isomers will show more complex spectra. For example, 4,5-dichloro-2-nitroaniline would be expected to have two distinct aromatic protons, each appearing as a doublet due to coupling with its single neighbor.
- **Electronic Effects:** The potent electron-withdrawing nature of the nitro group (-NO_2) deshields ortho and para protons, shifting their signals downfield (to higher ppm values). Chlorine atoms also have an inductive withdrawing effect but can donate electron density via resonance, leading to more complex shielding/deshielding effects.[\[13\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy reveals the characteristic vibrational frequencies of functional groups. While all isomers will show absorptions for the N-H and N=O stretches, their precise positions and the fingerprint region can be used for identification.

- **N-H Stretching:** Primary amines typically show two bands (a doublet) in the $3300\text{-}3500\text{ cm}^{-1}$ region, corresponding to the symmetric and asymmetric stretching modes of the N-H bonds.[\[14\]](#)
- **N=O Stretching:** The nitro group exhibits two strong, characteristic absorptions: an asymmetric stretch typically around $1500\text{-}1570\text{ cm}^{-1}$ and a symmetric stretch around $1300\text{-}1370\text{ cm}^{-1}$.
- **C-Cl Stretching:** Absorptions for the C-Cl bonds appear in the fingerprint region, typically between $600\text{-}800\text{ cm}^{-1}$.
- **Aromatic C-H Bending:** The out-of-plane ("oop") bending vibrations in the $675\text{-}900\text{ cm}^{-1}$ region are highly characteristic of the substitution pattern on the benzene ring.[\[15\]](#) For example, an isolated proton often shows a strong band in the $800\text{-}860\text{ cm}^{-1}$ range, which

could be a key identifier for certain isomers. The gas-phase IR spectrum for 4,5-dichloro-2-nitroaniline is available in the NIST WebBook, providing a valuable reference.[\[16\]](#)

Chromatographic Separation: Resolving the Isomeric Mixture

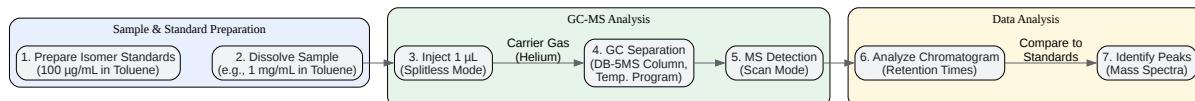
Due to their similar polarities and boiling points, separating the six dichloronitroaniline isomers is a significant analytical challenge. Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for this purpose, offering high-resolution separation and definitive identification.

While a specific, validated method for the simultaneous separation of all six dichloronitroaniline isomers is not readily available in the literature, a robust method can be developed based on established protocols for related compounds like dichloroanilines and other aniline derivatives. [\[17\]](#)[\[18\]](#)[\[19\]](#) The following protocol provides a comprehensive starting point for method development.

Experimental Protocol: GC-MS Analysis of Dichloronitroaniline Isomers

Objective: To separate and identify six dichloronitroaniline isomers in a mixture using capillary gas chromatography-mass spectrometry.

Causality: The choice of a mid-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane phase) provides a balance of dispersive and dipole-dipole interactions, which is effective for separating isomers with slight differences in polarity and boiling point. A temperature gradient program is essential to elute all six isomers with good peak shape in a reasonable timeframe. Mass spectrometry provides definitive identification based on both retention time and mass fragmentation patterns.

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Caption: Workflow for GC-MS analysis of dichloronitroaniline isomers.

Instrumentation & Consumables:

- Gas Chromatograph with a Mass Selective Detector (GC-MS)
- Capillary GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane phase (or equivalent)
- Carrier Gas: Helium (99.999% purity)
- Reagents: Toluene (pesticide residue grade), analytical standards of each dichloronitroaniline isomer.

Step-by-Step Methodology:

- Standard Preparation:
 - Prepare individual stock solutions of each dichloronitroaniline isomer at 1000 µg/mL in toluene.
 - Create a mixed isomer calibration standard at 10 µg/mL by diluting the stock solutions in toluene.
- Sample Preparation:

- Accurately weigh and dissolve the unknown sample in toluene to a final concentration of approximately 1 mg/mL.
- Filter the sample through a 0.22 µm PTFE syringe filter if particulates are present.
- GC-MS Instrument Parameters:
 - Injector:
 - Temperature: 280 °C
 - Mode: Splitless
 - Injection Volume: 1 µL
 - Oven Temperature Program:
 - Initial Temperature: 100 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 280 °C.
 - Final Hold: Hold at 280 °C for 10 minutes.
 - Carrier Gas:
 - Helium at a constant flow rate of 1.2 mL/min.
 - Mass Spectrometer:
 - Transfer Line Temperature: 280 °C
 - Ion Source Temperature: 230 °C
 - Ionization Mode: Electron Ionization (EI) at 70 eV
 - Scan Range: 50-300 m/z
- Data Acquisition and Analysis:

- Inject the mixed standard to determine the retention time for each isomer. The elution order will generally correlate with boiling point, but specific column interactions can cause deviations.
- Inject the prepared sample.
- Identify each isomer in the sample by matching its retention time and its mass spectrum to the acquired standard data.

Reactivity and Synthetic Utility

The chemical reactivity of dichloronitroaniline isomers is governed by the electronic properties of the substituents. The nitro group is a strong deactivating group for electrophilic aromatic substitution and a powerful activating group for nucleophilic aromatic substitution, particularly when positioned ortho or para to a leaving group (like chlorine). The amino group is a strong activating group for electrophilic substitution.

- Nucleophilic Aromatic Substitution: The chlorine atoms can be displaced by nucleophiles, a reaction activated by the nitro group. This makes these isomers valuable precursors for synthesizing more complex molecules.
- Diazotization: The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups. This is a cornerstone reaction in the synthesis of azo dyes. For instance, 2,6-dichloro-4-nitroaniline is a known precursor to the dye Disperse Brown 1.[12]
- Use as Intermediates: These compounds are widely used as intermediates in the production of pigments, pharmaceuticals, and agrochemicals like fungicides and herbicides.[1][3][11] **2,5-Dichloro-4-nitroaniline**, for example, is a key intermediate in the manufacture of various dyes and pigments.[3]

Safety and Handling

Dichloronitroaniline isomers should be handled with caution as they are classified as hazardous materials.

- Toxicity: They are generally considered toxic and can be harmful if swallowed, inhaled, or absorbed through the skin.[\[1\]](#) For example, 2,6-dichloro-4-nitroaniline is classified as fatal if swallowed, in contact with skin, or if inhaled.
- Personal Protective Equipment (PPE): Always handle these compounds in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For operations that may generate dust, a respirator is recommended.[\[2\]](#)[\[8\]](#)
- Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

The six constitutional isomers of dichloronitroaniline, while sharing the same molecular formula, are distinct chemical entities with unique physicochemical properties, spectroscopic signatures, and reactivity profiles. This guide highlights the critical importance of accurate isomer identification, which underpins successful chemical synthesis, biological evaluation, and regulatory compliance. The provided analytical framework, based on GC-MS, offers a robust strategy for the separation and definitive identification of these isomers, empowering researchers to proceed with confidence in their downstream applications.

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